4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid
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Overview
Description
4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound It is characterized by the presence of multiple functional groups, including a triazine ring, a sulfonyl fluoride group, and an ethylcarbamoylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced by reacting the triazine derivative with a phenol derivative in the presence of a base.
Formation of the Ethylcarbamoylamino Linkage: This step involves the reaction of the phenoxy-triazine derivative with an ethylcarbamoyl chloride in the presence of a base.
Introduction of the Sulfonyl Fluoride Group: The final step involves the reaction of the intermediate compound with benzenesulfonyl fluoride under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dioxane, dichloroethane.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions include various substituted triazines and sulfonyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of various organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biology, the compound is used in the study of enzyme inhibition and protein interactions.
Medicine
In medicine, the compound is being investigated for its potential use as an anticancer agent and in the treatment of various diseases. It is also used in the development of diagnostic tools and imaging agents.
Industry
In industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the target enzyme, preventing its normal function. This leads to the disruption of various cellular processes and ultimately results in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: This compound is structurally similar and shares some of the same functional groups.
6-Chloro-1,3,5-triazine-2,4-diamine: Another similar compound with a triazine ring and chlorine substitution.
Uniqueness
The uniqueness of 4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid lies in its complex structure and the presence of multiple functional groups
Properties
CAS No. |
25313-09-1 |
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Molecular Formula |
C22H29ClFN7O7S2 |
Molecular Weight |
622.1 g/mol |
IUPAC Name |
4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C20H23ClFN7O4S.C2H6O3S/c1-20(2)28-17(23)27-18(24)29(20)13-5-8-16(15(21)11-13)33-10-9-25-19(30)26-12-3-6-14(7-4-12)34(22,31)32;1-2-6(3,4)5/h3-8,11H,9-10H2,1-2H3,(H2,25,26,30)(H4,23,24,27,28);2H2,1H3,(H,3,4,5) |
InChI Key |
JHUYZFZLEIQAFV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCNC(=O)NC3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
Origin of Product |
United States |
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